molecular formula C13H10FN3S B7773680 2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine

2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B7773680
M. Wt: 259.30 g/mol
InChI Key: JAXBGCZETGOOMH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fluorinated benzylsulfanyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol derivative.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroimidazo[4,5-b]pyridine derivatives.

    Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.

    Biology: The compound can be used in biological assays to study its effects on cellular processes.

    Materials Science: It can be incorporated into materials for electronic or photonic applications due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluorine atom can enhance binding affinity to targets due to its electron-withdrawing properties, while the benzylsulfanyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-benzylsulfanyl-pyridine
  • 3-Fluoro-2-benzylsulfanyl-pyridine
  • 2-(3-Chloro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

2-(3-Fluoro-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is unique due to the specific positioning of the fluorine atom and the benzylsulfanyl group, which can influence its reactivity and binding properties. The presence of the imidazo[4,5-b]pyridine core also provides a rigid and planar structure, which can be beneficial for interactions with biological targets.

Properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-10-4-1-3-9(7-10)8-18-13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXBGCZETGOOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC3=C(N2)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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